molecular formula C7H14FNO B12448391 2-(3-Fluoropiperidin-1-yl)ethanol

2-(3-Fluoropiperidin-1-yl)ethanol

Cat. No.: B12448391
M. Wt: 147.19 g/mol
InChI Key: VPSAXEWJSUTLOU-UHFFFAOYSA-N
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Description

2-(3-Fluoropiperidin-1-yl)ethanol is a chemical compound that features a piperidine ring substituted with a fluorine atom at the third position and an ethanol group at the second position.

Preparation Methods

The synthesis of 2-(3-Fluoropiperidin-1-yl)ethanol typically involves the reaction of 3-fluoropiperidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the piperidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(3-Fluoropiperidin-1-yl)ethanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluoropiperidin-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropiperidin-1-yl)ethanol involves its interaction with specific molecular targets in biological systems. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The ethanol group can also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

2-(3-Fluoropiperidin-1-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-fluoropiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-7-2-1-3-9(6-7)4-5-10/h7,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAXEWJSUTLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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